molecular formula C16H6ClF12P B116330 Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine CAS No. 142421-57-6

Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine

Cat. No. B116330
M. Wt: 492.62 g/mol
InChI Key: DFZQEHBNAJGDCT-UHFFFAOYSA-N
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Description

Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine, also known as P,P-Bis[3,5-bis(trifluoromethyl)phenyl]phosphinous chloride, is a chemical compound with the empirical formula C16H6ClF12P . It has a molecular weight of 492.63 .


Synthesis Analysis

This compound is used as a reactant for the synthesis of chiral phosphine-aminophosphine ligands for rhodium-catalyzed asymmetric hydrogenation, ligands for palladium-catalyzed stereoselective allylation reactions, and ligands for enantioselective hydrogenations . It also serves as a catalyst for asymmetric hydrogenation and is used in asymmetric hydrovinylation reactions .


Molecular Structure Analysis

The molecular structure of Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine is represented by the SMILES string FC(F)(F)c1cc(cc(c1)C(F)(F)F)P(Cl)c2cc(cc(c2)C(F)(F)F)C(F)(F)F . The InChI key is DFZQEHBNAJGDCT-UHFFFAOYSA-N .


Chemical Reactions Analysis

Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine is suitable for various types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .


Physical And Chemical Properties Analysis

Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine is a solid at room temperature . It has a melting point of 25-29 °C . The functional group present in this compound is phosphine .

Scientific Research Applications

Synthesis of Electron-Deficient Phosphines

Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine plays a role in the synthesis of electron-deficient secondary phosphine oxides and secondary phosphines. This includes its use in creating arylmagnesium reagents and reduction processes involving phosphorus trichloride and trichlorosilane (Busacca et al., 2007).

Novel Polydentate Ligand Synthesis

This compound is significant in synthesizing novel polydentate ligands containing tripodal [S,S,P,O] coordination pockets. Its unique “soft” donor environment and the potentially [S,S,P]-ligating pockets make it a significant component in the synthesis of dimeric thallium(I) phenoxide complexes (Beganskienė et al., 2006).

Development of Novel Polyimides

It is utilized in creating new polyimides with high thermal stability, low birefringence, and good adhesive properties. This includes its role in synthesizing diamine monomers containing fluorine and phosphine oxide moieties (Jeong et al., 2001).

Gas Permeability Enhancement

The compound is used in enhancing the gas permeability of polymers. For example, it has been incorporated into polynorbornene dicarboximides, showing increased permeability for gases like He, CO2, O2, N2, and CH4 due to its effect on reducing polymer chain packing (Vargas et al., 2007).

Safety And Hazards

When handling Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine, it is recommended to wear personal protective equipment/face protection . Avoid dust formation and do not get it in eyes, on skin, or on clothing . Use only under a chemical fume hood . Do not breathe (dust, vapor, mist, gas) and do not ingest . If swallowed, seek immediate medical assistance .

properties

IUPAC Name

bis[3,5-bis(trifluoromethyl)phenyl]-chlorophosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H6ClF12P/c17-30(11-3-7(13(18,19)20)1-8(4-11)14(21,22)23)12-5-9(15(24,25)26)2-10(6-12)16(27,28)29/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZQEHBNAJGDCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H6ClF12P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90408374
Record name Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine

CAS RN

142421-57-6
Record name Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
EM Choi, JE Park, GS Park, B Shong… - Journal of Polymer …, 2018 - Wiley Online Library
A series of pyrrole‐containing diarylphosphine and diarylphosphine oxide ligands were prepared. The catalytic activity of the corresponding in‐situ‐generated chromium catalysts was …
Number of citations: 5 onlinelibrary.wiley.com
E Ocansey, J Darkwa, BCE Makhubela - Frontiers in Chemistry, 2020 - frontiersin.org
A rise in atmospheric CO 2 levels, following years of burning fossil fuels, has brought about increase in global temperatures and climate change due to the greenhouse effect. As such, …
Number of citations: 3 www.frontiersin.org
T Nyokong, A Amine, EO Balogun, S Mishra… - researchgate.net
One of the most threatening environmental issues is the atmospheric increase in the concentration of CO2. Climate change and global warming has been attributed to the gradual …
Number of citations: 0 www.researchgate.net
Z Chen - 2019 - search.proquest.com
The efficient and stereoselective conversion of simple chemical building blocks, including olefins, alkynes, and aldehydes, into value-added products represents a modern challenge in …
Number of citations: 2 search.proquest.com

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